Jacozine

Description

Pyrrolizidine (B1209537) Alkaloids as a Class of Plant Secondary Metabolites

Pyrrolizidine alkaloids (PAs) represent a significant class of nitrogen-containing secondary metabolites found in an estimated 3% of the world's flowering plants. ebi.ac.ukresearchgate.net These compounds are not involved in the primary growth and development of the plant but serve crucial ecological functions, most notably as a chemical defense mechanism against herbivores and insects due to their bitter taste and toxicity. ebi.ac.ukmedchemexpress.com

From a chemical standpoint, PAs are esters. They are composed of two main parts: a necine base and one or more necic acid moieties. researchgate.netnih.gov The necine base is a bicyclic amino alcohol with a characteristic pyrrolizidine nucleus, which consists of two fused five-membered rings sharing a nitrogen atom. ebi.ac.ukmedchemexpress.comnih.gov The structural diversity of PAs arises from the different types of necine bases, the variety of necic acids, and the manner in which they are esterified. nih.gov PAs are typically found in plants as tertiary bases or their corresponding N-oxides. nih.gov

Structural Classification of Pyrrolizidine Alkaloids with Emphasis on Jacobine-like Derivatives

The classification of pyrrolizidine alkaloids is complex and can be based on the structure of the necine base or their taxonomic occurrence. researchgate.net The necine base structure allows for a primary grouping into four main types: retronecine (B1221780), heliotridine, otonecine, and platynecine. nih.gov Further classification relates to the esterification pattern, distinguishing between monoesters, open-chain diesters, and macrocyclic diesters. researchgate.netnih.gov

Jacozine belongs to the Senecionine-type of PAs, which are characterized as macrocyclic diesters. researchgate.net This is the largest and most diverse class of PAs, commonly found in species of the Asteraceae family, particularly the genus Senecio. researchgate.netnih.gov This group includes well-known alkaloids such as senecionine (B1681732), seneciphylline (B43193), and jacobine (B1672728). nih.gov

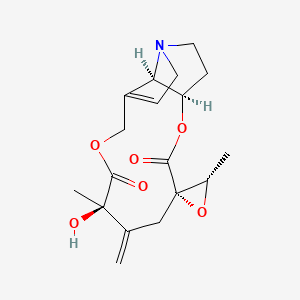

This compound is considered a jacobine-like derivative due to its close structural resemblance to jacobine, a major alkaloid found in ragwort (Jacobaea vulgaris, formerly Senecio jacobaea). researchgate.netnih.govnih.gov Both this compound and jacobine are macrocyclic diesters based on a retronecine base. The primary structural difference between them lies in the necic acid portion of the molecule. Jacobine contains a dichlorinated jacobinecic acid moiety. In contrast, this compound possesses a jaconinecic acid moiety, which is distinguished by the presence of an epoxide ring. This epoxide functional group is a key feature that differentiates this compound from jacobine.

Table 1: Comparison of this compound and Jacobine

| Feature | This compound | Jacobine |

|---|---|---|

| Molecular Formula | C18H23NO6 | C18H25NO6 |

| Molecular Weight | 349.38 g/mol | 351.39 g/mol |

| Necine Base | Retronecine | Retronecine |

| Necic Acid Moiety | Jaconinecic acid | Jacobinecic acid |

| Key Structural Feature | Contains an epoxide ring | Lacks an epoxide ring |

| Primary Source Genus | Senecio / Jacobaea | Senecio / Jacobaea |

Data sourced from PubChem and other chemical databases.

Positioning of this compound within the Broader Pyrrolizidine Alkaloid Research Landscape

The scientific interest in pyrrolizidine alkaloids is largely driven by their widespread occurrence and potential toxicity. Much of the research has concentrated on the more abundant and highly toxic PAs, such as senecionine, monocrotaline, and jacobine, to understand their mechanisms of action and effects. nih.gov

This compound is often identified and quantified in phytochemical studies alongside its more famous relatives. For instance, analyses of plants from the Senecio genus, such as Senecio cineraria, have shown the co-occurrence of this compound with jacobine, jacoline (B191633), jaconine, senecionine, and seneciphylline. nih.gov Its presence, along with its N-oxide form, has also been noted in studies of other plants, such as Senecio scandens, a traditional Chinese medicinal herb. ebi.ac.uk

Therefore, this compound's position in the research landscape is primarily as a constituent of the complex PA mixtures found in various plant species. While not as extensively studied individually as jacobine, its detection is relevant for the comprehensive chemical profiling of PA-containing plants and derived products, such as honey and herbal preparations. Research on jacobine has explored its genotoxic effects, and the structural similarity of this compound suggests a comparable area of scientific interest. The study of this compound contributes to the broader understanding of the structural diversity and distribution of pyrrolizidine alkaloids in nature.

Structure

3D Structure

Properties

CAS No. |

5532-23-0 |

|---|---|

Molecular Formula |

C18H23NO6 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(1R,3'S,4S,7R,17R)-7-hydroxy-3',7-dimethyl-6-methylidenespiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione |

InChI |

InChI=1S/C18H23NO6/c1-10-8-18(11(2)25-18)16(21)24-13-5-7-19-6-4-12(14(13)19)9-23-15(20)17(10,3)22/h4,11,13-14,22H,1,5-9H2,2-3H3/t11-,13+,14+,17+,18-/m0/s1 |

InChI Key |

XCEPKQNOWNOSFH-CGPXFRKCSA-N |

SMILES |

CC1C2(O1)CC(=C)C(C(=O)OCC3=CCN4C3C(CC4)OC2=O)(C)O |

Isomeric SMILES |

C[C@H]1[C@@]2(O1)CC(=C)[C@@](C(=O)OCC3=CCN4[C@H]3[C@@H](CC4)OC2=O)(C)O |

Canonical SMILES |

CC1C2(O1)CC(=C)C(C(=O)OCC3=CCN4C3C(CC4)OC2=O)(C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Jacozine; |

Origin of Product |

United States |

Natural Occurrence and Distribution Patterns of Jacozine in Botanical Species

Jacozine Presence in Jacobaea and Senecio Genera within the Asteraceae Family

The occurrence of this compound is notably concentrated within the genera Jacobaea and Senecio, both belonging to the expansive Asteraceae family. These plants are known for producing a wide array of pyrrolizidine (B1209537) alkaloids (PAs), which are believed to serve as a defense mechanism against herbivores.

Distribution of this compound Across Various Jacobaea Species and Hybrid Lines

This compound is a characteristic alkaloid in several Jacobaea species, most notably in Jacobaea vulgaris (formerly known as Senecio jacobaea). nih.govcabidigitallibrary.orgwikipedia.org This species exhibits significant chemical diversity, with this compound being a key component of what is known as the 'jacobine-type' chemotype. cabidigitallibrary.orgxs4all.nl This chemotype is defined by the presence of jacobine (B1672728) and its derivatives, including this compound. xs4all.nl

Table 1: Presence of this compound in select Jacobaea species and their hybrids

| Species/Hybrid | This compound Presence | Notes |

| Jacobaea vulgaris | Present | A characteristic alkaloid of the 'jacobine' chemotype. |

| Jacobaea alpina | Present | Found as a minor alkaloid. |

| Jacobaea aquatica | Not typically reported | |

| J. vulgaris x J. aquatica | Variable | PA profile is a mix of parental contributions. |

Occurrence of this compound in Distinct Sections and Series of Senecio (e.g., Section Flexicaulis versus Section Jacobaea)

Taxonomic studies within the genus Senecio have revealed that the distribution of specific pyrrolizidine alkaloids can be a useful marker for infrageneric classification. Research has indicated a distinct pattern in the occurrence of this compound between different sections of the genus. The section Flexicaulis is characterized by the presence of this compound. researchgate.net In contrast, the section Jacobaea (from which the genus Jacobaea was later segregated) is characterized by the absence of this compound. researchgate.net This clear distinction highlights the taxonomic significance of this compound at the sectional level within Senecio.

Table 2: Occurrence of this compound in Senecio Sections

| Senecio Section | This compound Presence |

| Section Flexicaulis | Present |

| Section Jacobaea | Absent |

Intraspecific Variation in this compound Composition and Concentration within Plant Populations

Significant variation in the composition and concentration of this compound exists not only between different species but also within populations of the same species. In Jacobaea vulgaris, for instance, there is considerable plant-to-plant variation in the total concentration of PAs and the concentration of individual PAs. cabidigitallibrary.org This variation is evident in studies of European populations of J. vulgaris, where the relative abundance of different PAs, including those associated with the jacobine chemotype, varies considerably between individual plants within the same population. xs4all.nl

Differential Tissue-Specific Accumulation of this compound within Plants (e.g., Roots and Shoots)

The distribution of this compound and other pyrrolizidine alkaloids is not uniform throughout the plant. There is a clear pattern of differential accumulation in various plant tissues, most notably between the roots and shoots. In Jacobaea vulgaris, PAs are synthesized in the roots and then transported to the shoots. researchgate.net Research has shown that senecionine-like PAs are the dominant alkaloids in the roots, while jacobine-like PAs, which include this compound, are more dominant in the shoots. researchgate.netuniversiteitleiden.nl This suggests a conversion of PAs from a precursor form in the roots to other derivatives in the aerial parts of the plant.

In a study on Jacobaea alpina, the concentration of this compound, along with other PAs, was found to vary in different plant parts throughout the growing season. The data indicated that leaves and stems at the beginning of the season, as well as newly emerging leaves in autumn, had high PA concentrations.

Genotypic Influences on this compound Expression and Chemotype Diversity

The variation in this compound and other PA profiles is strongly influenced by the plant's genotype. universiteitleiden.nl In Jacobaea vulgaris, two primary chemotypes have been identified: the 'jacobine-type' and the 'erucifoline-type'. cabidigitallibrary.orgxs4all.nl The jacobine chemotype is characterized by the presence of jacobine and this compound, while the erucifoline (B1236471) chemotype contains erucifoline and acetylerucifoline but little to no jacobine. xs4all.nl The existence of these distinct chemotypes within a single species points to a genetic basis for the production of these specific alkaloids.

Studies on half-sib and clonal families of J. vulgaris have demonstrated that both the relative and absolute concentrations of individual PAs have a genetic basis. xs4all.nl The expression of this compound is therefore not a random occurrence but is instead linked to the genetic makeup of the individual plant, leading to the observed diversity in chemical profiles within and between populations.

Jacozine Biosynthesis and in Planta Metabolic Transformations

Precursor Pathways for Pyrrolizidine (B1209537) Alkaloid Core Structures Leading to Jacozine

The biosynthesis of pyrrolizidine alkaloids, including this compound, initiates with the formation of core structures from common precursors, followed by specific diversification reactions.

Senecionine (B1681732) N-oxide has been identified as a primary product in the biosynthesis of pyrrolizidine alkaloids, particularly in root cultures of Senecio vulgaris. medchemexpress.comnih.govmedchemexpress.comscirp.org This compound is synthesized in the roots of the plant and subsequently transported to the shoots, where further metabolic modifications occur. universiteitleiden.nlnih.gov The initial steps of PA biosynthesis involve the efficient incorporation of polyamines such as putrescine and spermidine (B129725) into the alkaloid structures. nih.govnih.gov The first committed step in this pathway is catalyzed by the enzyme homospermidine synthase. nih.gov The necine base, retronecine (B1221780), is formed through desaturation and hydroxylation processes. This retronecine is then acylated with a necic acid, leading to the formation of the N-oxide of senecionine. wikipedia.org Pyrrolizidine alkaloids predominantly accumulate in plants in their N-oxide form. nih.govuniversiteitleiden.nlnih.gov

Following its synthesis and transport, senecionine N-oxide undergoes diversification in the plant shoots through the action of specific enzymes, leading to a variety of individual pyrrolizidine alkaloids. universiteitleiden.nlnih.gov this compound is a distinct pyrrolizine alkaloid that is structurally related to seneciphylline (B43193), specifically characterized by the conversion of seneciphylline's exocyclic double bond into an epoxide. nih.gov this compound is part of the "Jacobine-type" pyrrolizidine alkaloid group, which also includes compounds such as jacobine (B1672728), jacoline (B191633), jaconine, and dehydrojaconine. These compounds define specific chemotypes observed in plants like Jacobaea vulgaris. universiteitleiden.nlnih.govxs4all.nlresearchgate.net

Dynamics of this compound Interconversion Between Tertiary Amine and N-Oxide Forms

Pyrrolizidine alkaloids exist in plants in two forms: the tertiary amine (free base) and the N-oxide. The dynamic interconversion between these forms is a critical aspect of their in planta metabolism. universiteitleiden.nlnih.govnih.govknaw.nlebi.ac.uk

The proportion of the tertiary amine form relative to the total alkaloid content, expressed as the Tertiary Amine Percentage (TA%), is subject to genotype-dependent regulation for various pyrrolizidine alkaloids, including this compound. universiteitleiden.nlnih.govknaw.nlebi.ac.uk Research on Jacobaea vulgaris plants of the Jacobine-chemotype has revealed that up to 50% of the total pyrrolizidine alkaloids in shoots can be present in their tertiary amine form. universiteitleiden.nlnih.govknaw.nlebi.ac.uk Specifically, this compound and other derivatives of jacobine may exist in their reduced tertiary amine form at concentrations exceeding 20% in shoots and over 10% in roots. universiteitleiden.nlnih.govknaw.nlebi.ac.uk Furthermore, the TA% values for different pyrrolizidine alkaloids show correlations, particularly among those with high structural similarity. nih.govknaw.nl Interestingly, PAs that are further down the biosynthetic pathway, such as jacoline and jaconine, tend to exhibit higher TA% values compared to earlier intermediates like senecionine. universiteitleiden.nl Generally, the TA% in shoots is observed to be higher than in roots. universiteitleiden.nluniversiteitleiden.nl

The genotype-dependent variation in TA% for this compound and related PAs highlights the genetic control over the chemical state of these compounds within the plant.

Table 1: Representative Tertiary Amine Percentage (TA%) for Jacobine-like PAs in Jacobaea vulgaris Shoots universiteitleiden.nl

| Pyrrolizidine Alkaloid | Average Tertiary Amine Percentage (TA%) in Shoots |

| Jacobine | 54.1% |

| This compound | >20% |

| Jacoline | >20% |

| Jaconine | >20% |

| Dehydrojaconine | >20% |

| Senecionine | ~17.0% |

| Seneciphylline | ~17.0% |

Pyrrolizidine alkaloid N-oxides are generally considered the primary products of biosynthesis. These N-oxides can be subsequently reduced to their free tertiary amine forms. nih.gov Oxidation-reduction (redox) reactions are fundamental to biological systems, mediating a wide array of cellular processes. nih.govbyjus.com While the dynamic interconversion between the N-oxide and tertiary amine forms of this compound is well-documented, the specific enzymatic machinery and detailed biochemical mechanisms responsible for N-oxidation and reduction of this compound within the plant are complex and not fully elucidated in the current literature. Studies have indicated that for compounds like jacobine N-oxide, reduction by naturally occurring reducing agents in certain Jacobaea species was not observed, nor was induced oxidation of tertiary pyrrolizidine alkaloids by naturally occurring oxidizing agents. universiteitleiden.nl This suggests that the regulation of the N-oxide/tertiary amine ratio for this compound in planta may involve specific, tightly controlled enzymatic processes rather than simple chemical redox reactions.

Hydrolytic Metabolism of this compound in Biological Contexts

This compound undergoes hydrolytic metabolism in biological systems. The hydrolysis of pyrrolizidine alkaloids, including this compound, results in the release of retronecine, which occurs through either base-catalyzed or enzymatic cleavage of ester linkages within the molecule. nih.gov Research has demonstrated that this compound (JAZ) can be hydrolyzed by guinea pig carboxylesterase, GPH1, with a determined Michaelis constant (Km) of 349.2 microM. nih.gov This finding underscores the role of hydrolytic enzymes in the metabolic processing of this compound. The presence of hydrolytic derivatives of jacobine, such as jacoline and jaconine, in insects that sequester these alkaloids further suggests that some degree of epoxide degradation can occur during the sequestration process. researchgate.net

Characterization of Enzymatic Hydrolysis Rates and Kinetics for this compound

The enzymatic hydrolysis of chemical compounds, particularly complex natural products like pyrrolizidine alkaloids, is typically characterized by kinetic parameters such as reaction rates and Michaelis-Menten constants. These parameters describe the efficiency and mechanism by which enzymes catalyze the breakdown of a substrate. General principles of enzymatic hydrolysis kinetics often involve the formation of an enzyme-substrate complex, followed by the catalytic conversion of the substrate into products ncsu.edudal.cascielo.br. Models such as Michaelis-Menten kinetics are commonly employed to describe the reaction rates in these systems, considering factors like substrate concentration, enzyme activity, and potential product inhibition dal.cascielo.brmdpi.com.

However, specific detailed research findings on the enzymatic hydrolysis rates and kinetics solely for this compound were not explicitly available in the provided search results. While the general metabolic fate of pyrrolizidine alkaloids, including hydrolysis, is well-documented, quantitative kinetic data for this compound itself remains an area requiring further specific investigation.

Identification of Hydrolysis Products (e.g., Retronecine) from this compound Degradation

The degradation of this compound through hydrolysis yields specific products, which are crucial for understanding its metabolic fate and potential detoxification pathways. The primary hydrolysis products identified from this compound degradation are retronecine and jacozinecic acid lookchem.com.

Retronecine: This is a necine base and represents the most common central core structure for a wide range of pyrrolizidine alkaloids contaminantdb.canih.govwikipedia.org. The hydrolysis of the ester bonds in pyrrolizidine alkaloids like this compound liberates the necine base (retronecine) and the corresponding necic acid universiteitleiden.nluni-bonn.de. This hydrolytic cleavage is generally considered a detoxification process, as the resulting necine bases and necic acids are typically less toxic than the parent ester alkaloids universiteitleiden.nluni-bonn.de.

Jacozinecic Acid: This is the necic acid component released during the hydrolysis of this compound lookchem.com. Necic acids are the acidic moieties that form the ester linkages with the necine bases in pyrrolizidine alkaloids.

The process of hydrolysis plays a vital role in the in planta metabolism of PAs, contributing to their structural diversity and acting as a mechanism for their breakdown.

Advanced Spectroscopic and Analytical Methodologies for Jacozine Research

Multivariate Spectroscopic Methods for Analysis of Complex Jacozine Mixtures

The analysis of complex chemical mixtures, such as those containing this compound alongside other related pyrrolizidine (B1209537) alkaloids, often presents challenges due to overlapping spectral signals from individual components uni.luucdavis.edunih.gov. Multivariate spectroscopic methods address these complexities by integrating spectroscopic analysis with advanced chemometric data evaluation, yielding robust, precise, and efficient analytical solutions uni.lu. These methods are particularly advantageous as they are less sensitive to spectral artifacts and can extract both qualitative and quantitative information from large datasets uni.luwikipedia.org.

Key multivariate techniques employed in the analysis of complex mixtures include Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. PCA serves as an unsupervised exploratory chemometric tool, enabling the detection of outliers and the identification of underlying structures within the data wikipedia.orgscitoys.com. This is crucial for understanding variations in samples and for initial data visualization.

For quantitative analysis, PLS regression is a widely adopted multivariate calibration tool wikipedia.org. The PLS algorithm is adept at decomposing complicated spectra and effectively managing issues such as component interferences, nonlinearities, and collinearity, which are common in real-world samples ucdavis.eduwikipedia.org. By calculating new uncorrelated latent variables, PLS explains the maximum covariance between spectral data and analytical data obtained from reference methods, allowing for accurate concentration determination even when spectral overlaps are significant wikipedia.org.

While specific detailed research findings on multivariate spectroscopic analysis solely for this compound mixtures were not explicitly detailed in the provided search results, the application of such methods to complex pyrrolizidine alkaloid mixtures is well-established nih.govuni.lu. For instance, Near-Infrared (NIR) spectroscopy combined with PCA has been successfully used to classify lyophilized mixtures based on composition and solid-state properties, demonstrating the utility of these methods for complex sample characterization scitoys.com. Such approaches would be invaluable for the rapid and non-destructive analysis of this compound in its natural matrix or in research samples.

Integration of Complementary Analytical Data for Robust this compound Identification and Quantification

Robust identification and accurate quantification of chemical compounds, especially complex natural products like this compound, often demand the integration of multiple analytical techniques contaminantdb.canih.govnih.govwikidata.orgcdutcm.edu.cn. This integrated approach leverages the complementary strengths of different methods, leading to superior separation, identification, and quantification capabilities that overcome the limitations of individual techniques contaminantdb.canih.govnih.govcdutcm.edu.cn.

Hyphenated techniques are central to this integrated strategy. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS , are powerful and widely utilized methods for the analysis of natural products and pharmaceutical compounds in complex biological matrices uni.lucontaminantdb.canih.govctdbase.orgmitoproteome.org. LC provides excellent separation of components in a mixture, while MS offers high sensitivity and specificity for detection and identification based on mass-to-charge ratios and fragmentation patterns nih.govnih.gov. LC-MS/MS is particularly effective for the analysis of pyrrolizidine alkaloids, including this compound and their N-oxides, as it can detect both forms without requiring additional reducing steps, offering significant improvements in speed, sensitivity, and specificity over older methods nih.govuni.luctdbase.orgmitoproteome.org.

Gas Chromatography-Mass Spectrometry (GC-MS) is another integrated technique, particularly effective for volatile and semi-volatile compounds nih.govmitoproteome.org. It combines the separation power of GC with the identification capabilities of MS, making it valuable in various applications, including environmental monitoring and toxicology contaminantdb.canih.gov. However, for certain pyrrolizidine alkaloid N-oxides, GC-MS may require more extensive sample preparation mitoproteome.org.

Beyond hyphenated techniques, the combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for unambiguous structural elucidation wikidata.orgcdutcm.edu.cn. While MS provides information about the molecular weight and fragmentation patterns, aiding in the determination of the atomic formula, NMR indicates the structural moieties and the arrangement of atoms within a molecule wikidata.orgcdutcm.edu.cn. NMR is also intrinsically quantitative and non-destructive, allowing for further analysis of the sample cdutcm.edu.cn. The structural determination of this compound itself has historically relied on NMR spectroscopy, highlighting its importance in confirming the molecular architecture nih.govnih.govwikipedia.org. The complementary nature of these techniques ensures a comprehensive understanding of complex compounds, especially when dealing with unknowns or trace analytes in intricate matrices cdutcm.edu.cn.

The integration of these advanced analytical methodologies enables researchers to achieve a more robust and reliable analysis, which is essential for the accurate identification and quantification of this compound in diverse research and application contexts.

Compound Information

Ecological and Biochemical Roles of Jacozine in Plant Interactions

Role of Jacozine in Plant-Herbivore Interaction Dynamics

Pyrrolizidine (B1209537) alkaloids are well-documented for their involvement in plant-herbivore interactions, acting as deterrents or stimulants depending on the herbivore's specialization. universiteitleiden.nl

Pyrrolizidine alkaloids (PAs) in Jacobaea species contribute to plant resistance against generalist insect herbivores, including the Western Flower Thrips (Frankliniella occidentalis). researchgate.netnih.gov Research on F2 hybrids of Jacobaea vulgaris and Jacobaea aquatica has explored the relationship between PA composition and resistance to Western Flower Thrips. While PAs generally exhibit toxicity to F. occidentalis and contribute to plant defense, the specific influence of individual PAs can vary. nih.gov

Studies have indicated that certain jacobine-like PAs are strongly correlated with reduced feeding damage by Western Flower Thrips. However, it has been noted that this compound and its N-oxide are exceptions to this strong correlation among jacobine-like PAs, suggesting a more nuanced or less direct role in resistance compared to other related alkaloids. nih.gov Despite this, other research has broadly linked this compound and dehydrojaconine to thrips resistance in Jacobaea hybrids. universiteitleiden.nl The tertiary amine forms of PAs, including jacobine (B1672728) and its derivatives like this compound, are known to exert a stronger influence on several generalist insects compared to their N-oxide counterparts, which are often less deterrent. universiteitleiden.nl

This compound plays a significant role in influencing the oviposition preference and host plant selection of specialist insect herbivores, such as the Cinnabar Moth (Tyria jacobaeae). This moth is a specialist herbivore of Jacobaea species and has adapted to utilize pyrrolizidine alkaloids as cues for host plant identification. universiteitleiden.nlannualreviews.org

Experimental findings demonstrate a positive correlation between the concentration of tertiary amines of jacobine-like PAs, which include this compound, and the number of eggs and egg batches laid by Cinnabar Moths. universiteitleiden.nl This indicates that the presence and concentration of this compound and similar alkaloids act as oviposition stimulants for Tyria jacobaeae, guiding their host plant selection. universiteitleiden.nluniversiteitleiden.nlannualreviews.org

The following table illustrates the general relationship observed between jacobine-like PA concentration and Cinnabar moth oviposition:

| PA Type (Example) | Oviposition Preference | Correlation with Oviposition (Eggs/Batches) |

| Jacobine-like PAs (e.g., this compound, Jacobine, Jacoline (B191633), Jaconine, Dehydrojaconine) | Increased | Positive correlation with tertiary amine concentration |

This compound's Influence on Plant-Associated Microbial Communities

Beyond direct plant-herbivore interactions, this compound and other pyrrolizidine alkaloids influence the complex communities of microorganisms associated with plants, particularly in the rhizosphere and as endophytes.

The presence and composition of pyrrolizidine alkaloids in Jacobaea plants significantly influence the diversity and structure of fungal communities in the rhizosphere. mdpi.comzemdirbyste-agriculture.lt Plants with high PA content, especially those rich in jacobine-containing PAs, tend to exhibit lower fungal diversity in their rhizosphere compared to plants with low PA levels or different PA profiles. mdpi.com

Furthermore, the total concentration of pyrrolizidine alkaloids, including this compound, has been negatively correlated with the colonization of roots by arbuscular mycorrhizal fungi (AMF) vesicles in Senecio jacobaea. nih.gov This suggests that PAs can exert a selective pressure on rhizosphere fungal communities, potentially inhibiting the growth of certain fungal strains.

This compound-producing plants can modulate their endophytic associations, particularly with fungi. Pyrrolizidine alkaloids present within root tissues are known to affect endophytes, such as arbuscular mycorrhizal fungi (AMF). mdpi.com The total PA content, as well as individual PAs like jacoline (a related alkaloid), have been negatively associated with root colonization by AMF vesicles. mdpi.com

Endophytic fungi, in turn, play crucial roles in plant health by producing a range of bioactive compounds, including alkaloids, which can inhibit pathogens and herbivores. researchgate.net These fungi can also influence plant immune responses and promote plant growth. researchgate.netpdfdrive.toukaazpublications.com The presence of PAs like this compound in host plants may therefore influence the composition and activity of these beneficial endophytic fungal communities, potentially selecting for endophytes that can tolerate or even metabolize these alkaloids.

Environmental and Edaphic Factors Influencing this compound Profiles in Plants (e.g., Soil Quality and Nutrient Availability)

Research indicates that environmental conditions can significantly affect the concentration of individual PAs within a plant's population. For instance, the profile of PAs can differ based on soil deterioration; while seneciphylline (B43193) might be more abundant in less deteriorated soil, this compound can be present in minor amounts in highly deteriorated soil. Given that PAs are nitrogen-based defense compounds, the availability of nitrogen in the soil, potentially enhanced by associations with arbuscular mycorrhizal fungi, can influence the plant's capacity to produce these chemical defenses. mdpi.com This highlights the intricate interplay between soil conditions, nutrient uptake, and the plant's chemical defense arsenal, including its this compound profile.

Chemical Relationships and Structural Diversification of Jacozine Within Pyrrolizidine Alkaloids

Jacozine as a Structurally Distinct Member of the Jacobine-like Pyrrolizidine (B1209537) Alkaloid Group

This compound is a pyrrolizidine alkaloid (PA) belonging to the jacobine-like structural group. These alkaloids are characterized by a macrocyclic diester structure, where a necine base is esterified with a necic acid. The core of these compounds is the pyrrolizidine nucleus, a bicyclic structure containing a nitrogen atom at the bridgehead.

While sharing the general macrocyclic diester framework with jacobine (B1672728), this compound possesses distinct structural features that differentiate it from other members of this group. The specific arrangement of functional groups and stereochemistry in the necic acid portion of the molecule contributes to its unique chemical identity. This compound has a molecular formula of C18H23NO6 and a molecular weight of approximately 349.38 g/mol nih.gov. Its structure contains an epoxide ring within the necic acid moiety, a feature that significantly influences its reactivity and biological properties.

The structural distinction of this compound is significant in chemical ecology, as subtle variations in alkaloid structures can lead to different biological activities and ecological roles. For instance, in studies of Jacobaea species, this compound and its N-oxide are sometimes analyzed separately from other jacobine-like PAs due to observed differences in their effects on herbivores.

| Property | Data |

|---|---|

| Molecular Formula | C18H23NO6 nih.gov |

| Molecular Weight | 349.38 g/mol nih.gov |

| Core Structure | Pyrrolizidine Alkaloid (PA) |

| Structural Sub-Group | Jacobine-like Macrocyclic Diester |

| Key Functional Groups | Epoxide, Ester, Hydroxyl |

| Stereochemistry | 5 defined stereocenters nih.gov |

Occurrence, Formation, and Ecological Relevance of this compound N-Oxide

In many plant species, including those from the genus Jacobaea (formerly Senecio), pyrrolizidine alkaloids predominantly exist as N-oxides researchgate.net. This compound is no exception and is frequently found in plant tissues as this compound N-oxide.

Occurrence and Formation: The biosynthesis of PAs is a complex process that occurs in the roots of the plants nih.gov. The foundational necine base is derived from amino acids like arginine uvic.canih.gov. Following the synthesis of the tertiary amine form of the alkaloid (this compound), it is rapidly oxidized to its corresponding N-oxide nih.gov. This enzymatic N-oxidation is a crucial step, converting the lipophilic tertiary alkaloid into a more polar, water-soluble N-oxide. This polar form is considered the primary product of biosynthesis and the main form for transport and storage within the plant nih.govuvic.ca. Studies on Senecio vulgaris have shown that PA N-oxides are translocated from the roots to the shoots, primarily via the phloem, and accumulate in specific tissues, particularly the inflorescences, which are vulnerable to herbivory nih.gov.

Ecological Relevance: The conversion to N-oxides serves a critical ecological function as a chemical defense mechanism against herbivores. The N-oxide form itself is generally considered less toxic and deterrent than the free base (tertiary amine) form uvic.caebi.ac.uk. This strategy benefits the plant by allowing it to store high concentrations of these defensive compounds without significant autotoxicity.

When a herbivore ingests plant material containing this compound N-oxide, the reducing environment of the insect's gut can convert the N-oxide back to the more toxic tertiary amine, this compound uvic.ca. This bioactivation releases the potent form of the alkaloid, deterring further feeding. Therefore, the PA N-oxide acts as a "pro-toxin," becoming activated upon ingestion by the herbivore. This chemical defense strategy is effective against generalist insects, while some specialist insects have evolved mechanisms to sequester or detoxify these alkaloids.

Structural Elucidation and Comparative Analysis of Co-occurring this compound Derivatives (e.g., Jacoline (B191633), Jaconine, Dehydrojaconine)

This compound is often found in plants alongside a suite of structurally related derivatives. The elucidation of these structures has been accomplished through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Comparative analysis reveals a close biosynthetic relationship centered on modifications of a common jacobine-like scaffold.

Jacoline: Jacoline is a closely related PA that serves as a structural precursor to other derivatives. It shares the same necic acid backbone as jacobine but differs in its hydroxylation pattern.

Jaconine: The structure of jaconine is directly related to jacoline. It is a chlorinated pyrrolizine alkaloid where a secondary hydroxyl group present in jacoline is substituted by a chlorine atom. This substitution significantly alters the polarity and potential reactivity of the molecule.

Dehydrojaconine: As its name implies, dehydrojaconine is a derivative of jaconine. Its structure is characterized by the replacement of a methyl group with a methylene group, effectively introducing a double bond ebi.ac.uk. This desaturation further modifies the chemical properties of the alkaloid.

These co-occurring alkaloids demonstrate the structural diversification that can arise from a common biosynthetic pathway. The plant can generate a variety of defensive compounds through enzymatic modifications such as hydroxylation, chlorination, and dehydrogenation.

| Compound | Molecular Formula | Key Structural Difference from Jacoline |

|---|---|---|

| Jacoline | C18H25NO7 | Reference Compound |

| Jaconine | C18H24ClNO6 | Replacement of a hydroxyl group with a chlorine atom |

| Dehydrojaconine | C18H24ClNO6 ebi.ac.uk | Replacement of a methyl group with a methylene (double bond) and a hydroxyl with chlorine ebi.ac.uk |

| This compound | C18H23NO6 nih.gov | Contains an epoxide ring in the necic acid portion |

Theoretical Chemistry and Computational Studies on Jacozine

Molecular Modeling and Dynamics Simulations for Conformational Analysis of Jacozine

Molecular modeling encompasses a range of computational techniques used to model molecular structures and predict their properties ijcai.org. Molecular Dynamics (MD) simulations, a key component of molecular modeling, track the time-dependent behavior of atoms and molecules by numerically solving Newton's equations of motion mdpi.comuniversiteitleiden.nl. This allows researchers to observe the dynamic evolution of a system and gain insights into conformational changes, flexibility, and stability mdpi.comitb.ac.idyoutube.com.

For this compound, MD simulations would be invaluable for its conformational analysis. As a macrocyclic lactone and a pyrrolizidine (B1209537) alkaloid, this compound possesses a complex three-dimensional structure with multiple rotatable bonds and ring systems nih.gov. Understanding its preferred conformations in different environments (e.g., in solution, bound to a protein) is crucial because a molecule's biological activity is often highly dependent on its shape.

Hypothetical Applications and Expected Data:

Conformational Sampling: MD simulations could explore the accessible conformational space of this compound, identifying stable conformers and the energy barriers between them. This would involve running simulations for extended periods (nanoseconds to microseconds) using appropriate force fields that describe the interactions between atoms universiteitleiden.nl.

Flexibility and Dynamics: Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values from MD trajectories would quantify the flexibility of different parts of the this compound molecule, such as its macrocyclic ring and pyrrolizidine core itb.ac.idtiho-hannover.de.

Solvent Effects: Simulations in explicit or implicit solvent models could reveal how the surrounding environment influences this compound's conformational preferences and dynamics.

Despite the clear utility of MD simulations for a compound like this compound, specific published studies detailing its conformational analysis via molecular dynamics simulations were not found in the conducted searches.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of this compound

Quantum chemical calculations apply quantum mechanics to chemical problems, providing a theoretical description of electronic behavior within atoms and molecules nih.govresearchgate.netscimagojr.com. These calculations are fundamental for understanding electronic structure, bonding, and predicting chemical reactivity nih.govgoogle.comstmjournals.comump.ac.id. Methods such as Density Functional Theory (DFT) or ab initio approaches can determine properties like molecular orbitals, charge distributions, electrostatic potentials, and spectroscopic parameters arxiv.orgresearchgate.net.

For this compound, quantum chemical calculations would offer deep insights into its intrinsic properties and potential reaction pathways. Given its classification as a pyrrolizidine alkaloid, understanding its electronic structure is particularly relevant to its chemical stability and potential for metabolic transformation.

Hypothetical Applications and Expected Data:

Electronic Structure: Calculations could map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound, providing insights into its electron-donating and electron-accepting capabilities, respectively. This information is crucial for predicting reactivity ump.ac.id.

Charge Distribution and Electrostatic Potential: Analyzing atomic partial charges and molecular electrostatic potential (MEP) maps would reveal regions of the molecule prone to nucleophilic or electrophilic attack, informing about its chemical reactivity.

Spectroscopic Property Prediction: Quantum chemical calculations can predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, which can aid in experimental characterization and structural elucidation universiteitleiden.nl.

Reaction Pathway Analysis: By calculating transition states and reaction energies, quantum chemistry could predict the most probable pathways for this compound's chemical transformations, such as epoxidation or hydrolysis, which are relevant to its metabolism or degradation.

As with molecular dynamics, specific published research detailing quantum chemical calculations for this compound's electronic structure or reactivity predictions was not identified in the conducted searches.

Cheminformatics Approaches for Pathway Mapping and Structure-Activity Relationships of this compound

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to a wide range of chemical problems, including the organization, analysis, and prediction of chemical data researchgate.netstmjournals.comjournalsearches.com. It plays a crucial role in drug discovery and chemical biology by enabling the analysis of large datasets of chemical structures and their associated biological activities wikipedia.orgresearchgate.netnih.gov.

For this compound, cheminformatics approaches could be used to understand its placement within chemical space, identify similar compounds, and infer potential biological pathways or activities based on its structural features.

Hypothetical Applications and Expected Data:

Chemical Space Analysis: Using molecular descriptors and fingerprints, this compound's position within the chemical space of known pyrrolizidine alkaloids or other natural products could be mapped. This helps in identifying structurally similar compounds that might share similar properties or activities.

Structure-Activity Relationship (SAR) Studies: While specific activity data for this compound was not sought, if such data were available for this compound and its analogs, cheminformatics could develop quantitative structure-activity relationship (QSAR) models. These models correlate structural features with biological activity, allowing for the prediction of activity for new or untested compounds ijcai.orguniversiteitleiden.nl.

Pathway Mapping (Metabolic/Biosynthetic): Although complex, cheminformatics tools could assist in mapping potential metabolic or biosynthetic pathways for this compound by identifying enzymes or reactions that typically act on similar chemical motifs present in its structure. This would involve comparing this compound's structure to databases of known enzymatic reactions and metabolic pathways.

Despite the broad applicability of cheminformatics, specific published studies on this compound utilizing these approaches for pathway mapping or detailed SAR analysis were not found in the search results.

Computational Prediction of this compound's Biological Interactions and Molecular Targets

Computational prediction of biological interactions and molecular targets leverages in silico methods, often involving machine learning and docking simulations, to forecast how a chemical compound might interact with biological macromolecules (e.g., proteins, DNA) and which specific targets it might modulate journalsearches.comresearchgate.netnih.govuniversiteitleiden.nlplos.org. This is a cornerstone of modern drug discovery and toxicology, allowing for the prioritization of compounds for experimental testing and the elucidation of mechanisms of action ijcai.orgnih.govnih.govmdpi.com.

For this compound, given its classification as a pyrrolizidine alkaloid, a class known for hepatotoxicity, computational methods could be employed to predict its interaction with known biological targets associated with toxicity or other biological effects.

Hypothetical Applications and Expected Data:

Molecular Docking: Docking simulations could predict the binding affinity and orientation of this compound within the active sites of relevant protein targets, such as enzymes involved in metabolism or proteins implicated in cellular toxicity pathways. This would generate binding poses and scoring functions indicating potential interactions.

Target Prediction Algorithms: Machine learning models trained on large datasets of known compound-target interactions could predict a list of potential protein targets for this compound based on its chemical structure and properties journalsearches.comresearchgate.netuniversiteitleiden.nl.

Pharmacophore Modeling: If a specific biological activity were of interest, pharmacophore models could be built based on known active compounds, and then used to screen for this compound's fit to these models, suggesting its potential for that activity.

No specific published computational predictions of this compound's biological interactions or molecular targets were identified in the conducted searches.

This compound is a naturally occurring pyrrolizidine alkaloid with a defined chemical structure. While computational chemistry and cheminformatics offer a powerful suite of tools for elucidating the molecular properties, conformational landscape, electronic behavior, reactivity, and potential biological interactions of chemical compounds, there is a notable absence of specific, detailed published research applying these advanced in silico methodologies directly to this compound. Such studies would provide invaluable insights into its fundamental chemical characteristics and its potential roles in biological systems, warranting further investigation in the field of theoretical and computational chemistry.

Future Directions and Emerging Research Avenues for Jacozine

Development of Advanced Analytical Techniques for Ultra-Trace Analysis and In Situ Detection of Jacozine

The accurate and sensitive detection of this compound, particularly at ultra-trace levels, remains a significant area for future analytical development. As a pyrrolizidine (B1209537) alkaloid, this compound has been analyzed using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS). nih.govhealthywithhoney.com However, the demand for more precise and efficient methods continues to grow.

Emerging research will likely focus on leveraging and advancing chromatographic techniques coupled with highly sensitive detectors. Advanced methods such as Ultra-High Performance Liquid Chromatography (UHPLC), Supercritical Fluid Chromatography (SFC), and enantioselective chromatography, when combined with mass spectrometry (MS), infrared (IR), or nuclear magnetic resonance (NMR) detectors, offer enhanced accuracy, precision, sensitivity, and lower detection limits. symbiosisonlinepublishing.com For instance, cation exchange chromatography has demonstrated excellent selectivity for separating pyrrolizidine alkaloids from other complex plant metabolites, allowing for simpler sample preparation and potential high-throughput analysis when coupled with UV detection. researchgate.net

Further advancements are expected in developing methods for in situ detection, which would enable real-time, on-site analysis of this compound in environmental or biological samples, moving beyond traditional laboratory-based instrumentation. su.se This includes the development of high-throughput analytical strategies for non-target chemical exposomics, which could significantly improve the understanding of this compound's presence and distribution in complex matrices. su.se

Comprehensive Elucidation of Biosynthetic Enzymes and Genetic Regulatory Networks Governing this compound Production

A deeper understanding of the biosynthesis of this compound is crucial for controlling its production and exploring potential biotechnological applications. This compound belongs to the pyrrolizidine alkaloids, whose biosynthesis has been extensively studied in Jacobaea species. universiteitleiden.nl These alkaloids are primarily synthesized in plant roots, such as those of Jacobaea erucifolia and J. vulgaris, before being translocated to the shoots. universiteitleiden.nl

Key research directions include:

Enzymatic Characterization : Further identification and characterization of the specific enzymes involved in each step of this compound's unique biosynthetic pathway. For example, homospermidine synthase (HSS) is known to play a role in the initial steps of PA biosynthesis, with its encoding gene originating from gene duplication. universiteitleiden.nl

Role of Cytochrome P450 Monooxygenases (CYPs) : Investigating the specific functions of Cytochrome P450 monooxygenases (CYPs) in the diversification of this compound and other PAs. CYPs are known to be critical in the biosynthesis of secondary metabolites and contribute significantly to chemical diversity. researchgate.net Studies have already identified numerous full-length CYPs in Jacobaea species, paving the way for functional exploration in PA biosynthesis. researchgate.net

Genetic Regulatory Networks : Elucidating the complex genetic regulatory networks that control the expression of these biosynthetic enzymes. Understanding these networks could enable genetic manipulation to modulate this compound production in plants. While the evolutionary basis of PA diversity is not fully understood, continued research into these genetic aspects will be vital. universiteitleiden.nl

Deeper Investigation into this compound's Role in Complex Ecological Networks and Co-evolutionary Dynamics

This compound, as a pyrrolizidine alkaloid, plays a role in the intricate ecological interactions between plants and herbivores. universiteitleiden.nl Future research will aim to comprehensively unravel its function within complex ecological networks and its contribution to co-evolutionary dynamics.

Key areas of investigation include:

Plant-Herbivore Interactions : Detailed studies on how this compound influences plant defense mechanisms against various herbivores. Pyrrolizidine alkaloids are known to mediate plant-herbivore interactions, and specific PA profiles, including jacobine-like PAs such as this compound, have been linked to resistance against generalist insects like the western flower thrips. chemfaces.comuniversiteitleiden.nl

Interspecies Dynamics : Exploring the role of this compound in the chemical ecology of plant hybridization and adaptation. For instance, the analysis of PA composition, including this compound, has been instrumental in confirming natural hybridization between Senecio jacobaea and Senecio aquaticus and understanding the evolution of novel chemical defense characteristics in hybrids. psu.edu

Ecosystem Services : Investigating the broader impact of this compound on agroecosystems and biodiversity. Biodiversity in these systems contributes to ecological services, including the suppression of undesirable organisms. agroeco.org Research can explore how the presence and concentration of this compound affect the stability and resilience of plant and insect communities within diverse ecological settings. agroeco.org

Integration of Systems Biology and Metabolomics Approaches for Holistic this compound Research

The future of this compound research will increasingly benefit from the integration of systems biology and metabolomics approaches, providing a holistic understanding of its role within biological systems. Systems biology combines experimental data with mathematical modeling and computational analysis to elucidate complex biological phenomena. numberanalytics.com

Metabolomics, a rapidly expanding field within the 'omics' sciences, offers a comprehensive study of small molecules (metabolites) within biological systems, providing a direct snapshot of their physiological state. mdpi.comnumberanalytics.com By integrating these approaches, researchers can:

Decipher Metabolic Mechanisms : Utilize advanced analytical techniques such as GC-MS, LC-MS, and NMR spectroscopy, combined with multivariate data analysis and modeling, to decipher the complex metabolic mechanisms associated with this compound production and its interactions within plant cells. mdpi.com

Link Genotype to Phenotype : Understand the phenotypic interpretations of perturbations in the omics pipeline, linking genetic modifications or environmental exposures to changes in this compound levels and related metabolic pathways. mdpi.comnumberanalytics.com The metabolome reflects the activity of the genome, transcriptome, and proteome, offering a comprehensive view of biological processes. researchgate.net

Biomarker Discovery : Identify novel biomarkers related to this compound's presence or its effects, which could have implications for agricultural practices or environmental monitoring. numberanalytics.com

Exploration of Novel Isolation and Purification Methodologies for this compound and its Derivatives

Efficient and scalable isolation and purification methods are essential for further research and potential applications of this compound and its derivatives. As an alkaloid, this compound is typically extracted from plant sources. medkoo.com

Future research will focus on:

Enhanced Chromatographic Techniques : Developing and optimizing advanced chromatographic methods for improved separation and purification. While conventional methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) have been used for pyrrolizidine alkaloids, including this compound, there is a continuous need for more efficient and selective techniques. chemfaces.comresearchgate.net

Alternative Extraction Methods : Exploring novel extraction methods beyond traditional acid-base extraction, which is commonly used for pyrrolizidine alkaloids from plant material. psu.edu This could include greener chemistry approaches or techniques that enhance yield and purity.

High-Throughput Purification : Developing high-throughput purification strategies to facilitate the isolation of this compound and its various derivatives for detailed characterization and biological assays. The integration of advanced separation science with automated systems could significantly accelerate research in this area. symbiosisonlinepublishing.comeuropa.eu

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s efficacy in preclinical models?

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Answer : Fit data to sigmoidal curves (e.g., Hill equation) and calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Compare models using AIC/BIC to determine best-fit parameters .

Literature Review and Knowledge Gaps

Q. How can systematic reviews optimize the identification of knowledge gaps in this compound research?

Q. What criteria distinguish high-impact vs. low-impact studies on this compound’s applications?

- Answer : Prioritize studies with mechanistic depth (e.g., pathway elucidation), validated methodologies, and clinical correlations. Exclude studies lacking negative controls or replication data .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.